molecular formula C34H40As2 B14429245 (Decane-1,10-diyl)bis(diphenylarsane) CAS No. 82195-47-9

(Decane-1,10-diyl)bis(diphenylarsane)

Cat. No.: B14429245
CAS No.: 82195-47-9
M. Wt: 598.5 g/mol
InChI Key: KLHOSUJUOUOPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Decane-1,10-diyl)bis(diphenylarsane) is a bolaamphiphilic compound characterized by a central decane spacer linking two diphenylarsane groups. Bolaamphiphiles are dual-headed molecules with hydrophilic or functional groups at both ends of a hydrophobic chain, enabling unique interactions with biological membranes and materials.

Properties

CAS No.

82195-47-9

Molecular Formula

C34H40As2

Molecular Weight

598.5 g/mol

IUPAC Name

10-diphenylarsanyldecyl(diphenyl)arsane

InChI

InChI=1S/C34H40As2/c1(3-5-19-29-35(31-21-11-7-12-22-31)32-23-13-8-14-24-32)2-4-6-20-30-36(33-25-15-9-16-26-33)34-27-17-10-18-28-34/h7-18,21-28H,1-6,19-20,29-30H2

InChI Key

KLHOSUJUOUOPFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](CCCCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Decane-1,10-diyl)bis(diphenylarsane) typically involves the reaction of decane-1,10-diyl dihalide with diphenylarsine in the presence of a base. The reaction conditions may include:

  • Solvent: Anhydrous ether or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Base: Sodium or potassium tert-butoxide

Industrial Production Methods

Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial application and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

(Decane-1,10-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:

    Oxidation: The arsenic centers can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

    Substitution: Halogenating agents or nucleophiles.

Major Products

    Oxidation: Arsenic oxides or arsenic acids.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted organoarsenic compounds.

Scientific Research Applications

(Decane-1,10-diyl)bis(diphenylarsane) may have applications in several scientific fields:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in anticancer therapies.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (Decane-1,10-diyl)bis(diphenylarsane) would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or DNA, leading to therapeutic effects or toxicity. The molecular pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Functional Group Diversity

Phosphonate-Based Bolaamphiphiles
  • Example: Decane-1,10-diyl Diisobutyl Bis((2-(bis(3-aminopropyl)amino)ethyl)phosphonate) Hexahydrochloride () Molecular Formula: C₄₀H₇₅N₆O₆P₂ (MW: 797.52 g/mol). Properties: Cationic, water-soluble (due to hexahydrochloride salt), and membrane-targeting. Applications: Antimicrobial activity against Gram-positive bacteria (e.g., E. faecalis) via membrane disruption. Synthesis: 10% yield via multi-step phosphorylation, suggesting moderate synthetic accessibility .
Quaternary Ammonium Compounds
  • Example: DEQUALINIUM ACETATE () Structure: 1,1'-(Decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diacetate. Molecular Formula: C₃₆H₄₈N₄O₄ (MW: 582.92 g/mol). Properties: High charge density, broad-spectrum antimicrobial activity. Applications: Used in topical antiseptics and oral care products. Comparison: The quinolinium groups enhance DNA intercalation, a mechanism distinct from arsenic-based membrane targeting .
  • Example: Octenidine Dihydrochloride () Structure: 1,1'-(Decane-1,10-diyl)bis(N-octylpyridin-4(1H)-imine) dihydrochloride. Molecular Formula: C₃₆H₆₂Cl₂N₄ (MW: 625.79 g/mol). Properties: Non-oxidizing antiseptic with prolonged residual activity. Applications: Surgical scrubs and wound dressings. Comparison: The pyridinium groups confer superior biofilm penetration compared to bulkier diphenylarsane .
Urea Derivatives
  • Example: 1,1'-(Decane-1,10-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]urea} () Molecular Formula: C₃₆H₆₂N₄O₂ (MW: 582.92 g/mol). Properties: Hydrophobic adamantyl groups enhance lipid bilayer integration. Applications: Potential antiviral or anticancer agents due to rigid structure. Comparison: Lower solubility in aqueous media than charged arsenic or ammonium analogs .
Ester-Linked Compounds
  • Example: Decane-1,10-diyl (2S,2'S)-bis(2-amino-3-phenylpropanoate) () Molecular Formula: C₂₈H₄₀N₂O₄ (MW: 468.64 g/mol). Properties: Chiral, biodegradable, and enzymatically cleavable. Applications: Prodrug delivery systems.

Mechanistic and Toxicity Considerations

  • Membrane Interaction : Arsenic’s electronegativity and larger atomic radius may enhance lipid bilayer penetration compared to phosphonates or ammoniums .
  • Toxicity : Arsenic compounds are historically associated with higher toxicity, necessitating careful dose optimization. DEQUALINIUM and Octenidine, while potent, have established safety profiles in clinical settings .
  • Environmental Impact : Esters and ureas () are more biodegradable than persistent arsenic or halogenated compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.